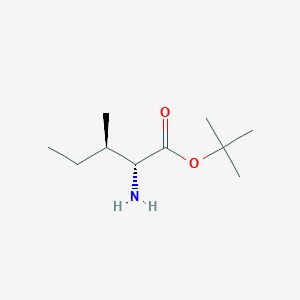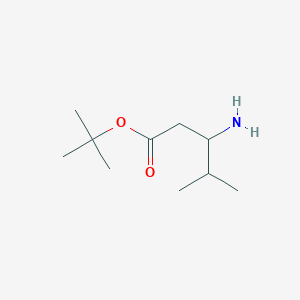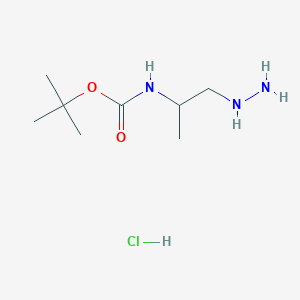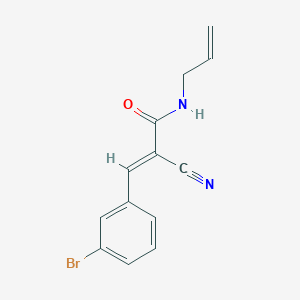
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole core substituted with an ethanesulfonyl group and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the ethanesulfonyl group and the ethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzoxazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole core.
Wissenschaftliche Forschungsanwendungen
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzoxazole core may also play a role in stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(methylsulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
- 5-(ethanesulfonyl)-N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine
- 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine
Uniqueness
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethanesulfonyl and ethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H18N2O4S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-5-ethylsulfonyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-13-7-5-12(6-8-13)18-17-19-15-11-14(24(20,21)4-2)9-10-16(15)23-17/h5-11H,3-4H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
RTAHDXWBBOXUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)



![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)




![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)

